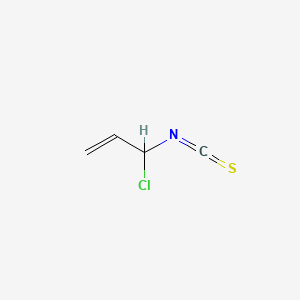
1-Chloroallyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroallyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The general structure of isothiocyanates is R–N=C=S, where R can be a variety of organic groups . This compound, specifically, has a chloroallyl group attached to the isothiocyanate moiety, making it a unique compound with specific chemical and biological properties.
Méthodes De Préparation
1-Chloroallyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of primary amines with carbon disulfide and a base to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods often focus on optimizing these reactions for higher yields and purity, using benign solvents and catalytic conditions to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
1-Chloroallyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloroallyl isothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloroallyl isothiocyanate involves its interaction with multiple molecular targets and pathways. It can modulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . These effects are mediated through the selective modulation of cell signaling pathways, including the inhibition of carcinogenic activation, induction of antioxidants, suppression of pro-inflammatory signals, and induction of cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
1-Chloroallyl isothiocyanate can be compared with other isothiocyanates such as allyl isothiocyanate, phenyl isothiocyanate, and sulforaphane. While all these compounds share the isothiocyanate functional group, they differ in their specific biological activities and applications:
Allyl isothiocyanate: Known for its strong antimicrobial properties and use in food preservation.
Phenyl isothiocyanate: Commonly used in peptide sequencing and as a reagent in organic synthesis.
Sulforaphane: Noted for its potent anticancer properties and presence in cruciferous vegetables. This compound is unique due to its chloroallyl group, which imparts specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
101670-64-8 |
|---|---|
Formule moléculaire |
C4H4ClNS |
Poids moléculaire |
133.60 g/mol |
Nom IUPAC |
3-chloro-3-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H4ClNS/c1-2-4(5)6-3-7/h2,4H,1H2 |
Clé InChI |
IBJTXFMZFGUXGV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(N=C=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















